Clausenidin

説明

Contextual Background of Natural Product Research

For centuries, natural products derived from plants, animals, and microorganisms have formed the cornerstone of traditional medicine. nih.gov In contemporary science, this rich history has evolved into a systematic search for novel bioactive compounds with therapeutic potential. nih.gov Researchers are increasingly turning to natural sources to identify molecules that can address a range of health challenges, including the development of new therapies for diseases like cancer. nih.gov These natural products often possess complex chemical structures and unique mechanisms of action, offering promising avenues for drug discovery and development. nih.govontosight.ai The investigation of compounds from medicinal plants, used in folklore for generations, provides a valuable starting point for evidence-based scientific inquiry. academicjournals.orgiomcworld.com

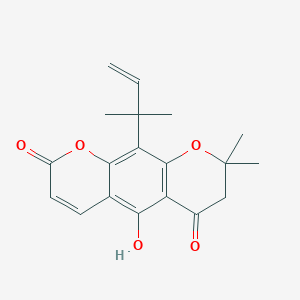

Overview of Clausenidin as a Pyranocoumarin (B1669404)

This compound is a member of the pyranocoumarin family of chemical compounds. vivantechnologies.comresearchgate.net Pyranocoumarins are characterized by a coumarin (B35378) nucleus fused with a pyran ring. ajrconline.org These compounds are found in various plant species, particularly within the Rutaceae family. academicjournals.orgresearchgate.net this compound itself is a notable bioactive component isolated from plants such as Clausena excavata. vivantechnologies.comtjnpr.org Its chemical structure features a pyrano[3,2-g]chromene skeleton with hydroxyl, methyl, and dimethylallyl functional groups. ontosight.ai This specific arrangement of atoms and functional groups is crucial to its biological activities. ontosight.ai

Historical Perspective on this compound Discovery and Initial Academic Studies

This compound was first isolated and its structure elucidated in the latter half of the 20th century. capes.gov.br Early research focused on its identification from the plant Clausena excavata, a shrub used in traditional medicine in Southeast Asia for various ailments. vivantechnologies.comnih.gov Initial academic interest was driven by the plant's use in local remedies for conditions including cancer. academicjournals.orgiomcworld.com The first reports on this compound's chemical properties, such as its melting point and molar mass, were published in the early 1980s. researchgate.net Subsequent studies in the following decades began to explore its biological effects, noting its cytotoxicity against various cancer cell lines and its potential antiviral properties. ajrconline.orgnih.gov These foundational studies paved the way for more in-depth investigations into its mechanisms of action.

Detailed Research Findings

Scientific investigations have revealed that this compound exhibits a range of biological activities, primarily centered on its effects on cancer cells.

Anticancer Activity:

A significant body of research has focused on this compound's potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis, or programmed cell death, in various cancer cell lines.

Hepatocellular Carcinoma (HepG2 cells): this compound has been shown to induce dose-dependent apoptosis in liver cancer cells. vivantechnologies.com The mechanism involves the mitochondrial pathway, characterized by mitochondrial membrane depolarization and the increased expression of caspases 3 and 9. vivantechnologies.comresearchgate.net It also leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. vivantechnologies.comresearchgate.net Furthermore, this compound has been found to increase the activity of caspase-8, another key protein in the apoptotic process. aphrc.org

Colon Cancer (HT-29 cells): In colon cancer cells, this compound has been observed to induce apoptosis through a p53-mediated pathway. academicjournals.orgacademicjournals.org It causes cell cycle arrest at the G0/G1 phase and activates p21 and Bax, while suppressing survivin and Bcl-2. academicjournals.orgacademicjournals.org

Multidrug-Resistant Cells: Notably, this compound has shown significant activity against the multidrug-resistant KB-VIN cancer cell line, suggesting its potential to overcome certain forms of drug resistance in cancer. nih.gov

Anti-Angiogenic Effects:

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Research has indicated that this compound can inhibit this process.

VEGF Suppression: this compound has been shown to significantly decrease the expression of Vascular Endothelial Growth Factor (VEGF) in HepG2 liver cancer cells in a dose-dependent manner. nih.govaphrc.orgfrontiersin.org By suppressing VEGF, this compound may hinder the ability of tumors to develop the blood supply they need to grow and spread. aphrc.org

Antiviral Activity:

Early studies also explored the antiviral potential of this compound.

Anti-Hepatitis B Virus (HBV): this compound was found to suppress the hepatitis B virus surface antigen in HepA2 cells. ajrconline.orgnih.gov

Anti-HIV-1 Activity: One study reported that this compound exhibited significant anti-HIV-1 activity. clockss.org

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| Anticancer (Apoptosis) | HepG2 (Liver Cancer) | Induces apoptosis via mitochondrial pathway; increases caspases 3, 8, and 9; downregulates Bcl-2; upregulates Bax. | vivantechnologies.com, aphrc.org, researchgate.net |

| Anticancer (Apoptosis) | HT-29 (Colon Cancer) | Induces p53-mediated apoptosis; causes G0/G1 cell cycle arrest. | academicjournals.org, academicjournals.org |

| Anticancer (Cytotoxicity) | A549, MCF7, KB, KB-VIN | Shows cytotoxic activity, including against multidrug-resistant cells. | nih.gov |

| Anti-Angiogenic | HepG2 (Liver Cancer) | Suppresses the expression of Vascular Endothelial Growth Factor (VEGF). | aphrc.org, nih.gov, frontiersin.org |

| Antiviral | HepA2 | Suppresses Hepatitis B Virus (HBV) surface antigen. | nih.gov, ajrconline.org |

| Antiviral | - | Shows significant anti-HIV-1 activity. | clockss.org |

Structure

2D Structure

3D Structure

特性

CAS番号 |

28384-44-3 |

|---|---|

分子式 |

C19H20O5 |

分子量 |

328.4 g/mol |

IUPAC名 |

5-hydroxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)-3H-pyrano[3,2-g]chromene-4,8-dione |

InChI |

InChI=1S/C19H20O5/c1-6-18(2,3)14-16-10(7-8-12(21)23-16)15(22)13-11(20)9-19(4,5)24-17(13)14/h6-8,22H,1,9H2,2-5H3 |

InChIキー |

RDROOFQFFWIIDK-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |

製品の起源 |

United States |

Isolation and Purification Methodologies

Botanical Origin and Sourcing of Plant Materials

Clausenidin is a naturally occurring pyranocoumarin (B1669404) predominantly isolated from plants of the Clausena genus, which belongs to the Rutaceae family. nih.gov The primary botanical source for this compound is Clausena excavata , a shrub widely distributed in southern and southeastern Asia. oup.comacgpubs.org

Research materials for the isolation of this compound have been sourced from various locations across Asia. Specific collection sites mentioned in scientific literature include:

Thailand : Various provinces, including Chantaburi and Suratthani, have been sources for C. excavata roots and rhizomes. oup.comacgpubs.org

Malaysia : The plant has been collected from regions such as Pendang, Kedah, for the isolation of this compound. researchgate.netresearchgate.net

Different parts of the C. excavata plant have been utilized for the extraction process, with the roots and rhizomes being the most frequently cited sources for obtaining this compound. nih.govoup.comnih.gov The leaves of the plant are also reported to contain the compound. researchgate.net Another species, Clausena cambodiana , found in Thailand, has also been identified as a source of this compound from its root bark. scilit.com

For laboratory purposes, the collected plant parts, such as the roots, are typically air-dried for an extended period (e.g., two weeks) and then ground into a fine powder before undergoing extraction. nih.govvivantechnologies.com

Extraction Techniques from Biological Matrices

The initial step in isolating this compound from the sourced plant material involves extracting the compound from the complex biological matrix. This is primarily achieved through solvent-based approaches.

Solvent extraction is a fundamental technique used to separate this compound from the powdered plant material. aocs.org This process relies on the solubility of the compound in various organic solvents. The powdered plant material, typically the roots or rhizomes, is soaked or macerated in a chosen solvent for a period ranging from hours to several days. nih.govvivantechnologies.com Following the soaking period, the mixture is filtered to separate the liquid extract, which contains the dissolved compounds, from the solid plant residue. nih.gov The resulting crude extract is then concentrated, often using a rotary evaporator, to remove the solvent and obtain a dried extract for further purification. vivantechnologies.com

A range of solvents with varying polarities have been successfully employed to extract this compound and related compounds from Clausena species. The choice of solvent can influence the yield and the profile of co-extracted compounds. researchgate.net

| Solvent | Plant Source | Plant Part | Reference |

|---|---|---|---|

| Chloroform (B151607) | Clausena excavata | Roots, Leaves | nih.govvivantechnologies.comjcu.cz |

| Methanol (B129727) | Clausena excavata | Roots, Leaves | vivantechnologies.comjcu.cz |

| Hexane (B92381) | Clausena excavata, Clausena cambodiana | General, Root Bark | scilit.comclockss.org |

| Ethyl Acetate (B1210297) | Clausena excavata | Leaves | researchgate.netjcu.cz |

| Acetone | Clausena excavata | General | clockss.org |

| Ethanol (35% in water) | Clausena excavata | Rhizomes and Roots | researchgate.net |

While maceration or soaking is commonly reported, other established extraction methods offer potential advantages in terms of efficiency and solvent consumption. uma.pt Techniques such as Soxhlet extraction, which involves repeated washing of the solid material with a distilled solvent, can be employed for thorough extraction. eubia.org More advanced methods like accelerated solvent extraction (ASE), which uses solvents at elevated temperatures and pressures, can significantly reduce extraction time and solvent volume. thermofisher.com However, for this compound specifically, the most detailed reports focus on conventional solvent soaking followed by chromatographic purification. nih.govvivantechnologies.com

Solvent-Based Extraction Approaches

Chromatographic Separation Strategies

Following initial extraction, the crude extract contains a complex mixture of phytochemicals. To isolate pure this compound, chromatographic techniques are essential. hilarispublisher.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a fundamental and widely used purification technique in natural product chemistry. hilarispublisher.com For the purification of this compound, the crude extract is typically subjected to column chromatography using silica (B1680970) gel as the stationary phase. nih.govvivantechnologies.com

The process involves packing a glass column with silica gel and then loading the concentrated crude extract onto the top. vivantechnologies.com A solvent system, the mobile phase, is then passed through the column. The separation occurs as different compounds in the extract travel down the column at different rates based on their polarity and affinity for the silica gel. hilarispublisher.com For this compound, a common mobile phase consists of a mixture of hexane and ethyl acetate, with the polarity gradually increased during the elution process. vivantechnologies.com Fractions are collected as the solvent exits the column, and those containing the target compound are identified (often using thin-layer chromatography), pooled, and concentrated to yield purified this compound crystals. vivantechnologies.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique. While analytical HPLC is used for the identification and quantification of this compound in extracts, preparative HPLC is employed for purification and isolation on a larger scale. oup.comhplcvials.com

Reverse-Phase HPLC (RP-HPLC) is the most commonly reported method for the analysis of this compound. oup.comnih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. For preparative work, the principles of the analytical method are scaled up to larger columns with larger particle sizes to handle higher sample loads. hplcvials.comjshanbon.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 | oup.comnih.gov |

| Mobile Phase | Methanol and distilled water mixture (e.g., 70:30 v/v) | oup.com |

| Elution Mode | Isocratic or Gradient | oup.comnih.gov |

| Flow Rate | 0.6 mL/min (analytical) | oup.comnih.gov |

| Detection Wavelength | 254 nm | oup.comnih.gov |

The goal of preparative HPLC is to isolate the maximum amount of the target compound at a desired purity. The fraction corresponding to the this compound peak is collected from the detector outlet, and the solvent is subsequently removed to yield the highly purified compound. jshanbon.com

Other Chromatographic Methods

While column chromatography and High-Performance Liquid Chromatography (HPLC) are primary methods for the purification of this compound, other chromatographic techniques play crucial supporting and analytical roles.

Thin-Layer Chromatography (TLC): This technique is frequently utilized during the isolation of this compound from crude plant extracts. vivantechnologies.com TLC is a simple, rapid, and cost-effective method used to monitor the progress of column chromatography separations. spandidos-publications.com Fractions eluted from the column are spotted on a TLC plate, which is then developed in a suitable solvent system. vivantechnologies.com By comparing the Retention Factor (Rf) values and observing the spots under UV light, fractions containing the target compound can be identified and pooled together for further purification. vivantechnologies.comspandidos-publications.com This method is also used as a preliminary check for the purity of the isolated fractions. spandidos-publications.com In one study, fractions that produced similar TLC profiles and melting points were combined and concentrated. vivantechnologies.com

Vacuum Liquid Chromatography (VLC): VLC is a preparative chromatographic technique that can be used for the rapid fractionation of crude extracts. iipseries.org It functions on a similar principle to flash column chromatography but is performed under vacuum. This method is particularly useful for the initial separation of large quantities of extract into simpler fractions based on polarity, which can then be subjected to further purification by other methods like HPLC. iipseries.org

Gas Chromatography (GC): Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. journalagent.com The sample is vaporized and passed through a column with a gaseous mobile phase. journalagent.com While liquid chromatography is more common for non-volatile and thermally unstable compounds like coumarins, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be used for the identification and structural elucidation of this compound derivatives or related volatile compounds in an extract. iipseries.orgnih.gov

| Chromatographic Method | Primary Application in this compound Context | Principle of Separation |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring fractions from column chromatography; Preliminary purity assessment. vivantechnologies.comspandidos-publications.com | Adsorption/Partition on a solid stationary phase. ijpsjournal.com |

| Vacuum Liquid Chromatography (VLC) | Rapid, large-scale initial fractionation of crude extracts. iipseries.org | Adsorption chromatography under vacuum. iipseries.org |

| Gas Chromatography (GC) | Analysis of volatile derivatives; Identification when coupled with MS. journalagent.com | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. journalagent.com |

Purity Assessment and Yield Optimization

Purity Assessment: Ensuring the purity of isolated this compound is critical for accurate biological and chemical studies. Several analytical methods are employed to confirm the homogeneity of the final compound.

Chromatographic Techniques: The purity of this compound is often determined by its chromatographic profile. researchgate.net A single, sharp, and symmetrical peak in an HPLC chromatogram is a strong indicator of high purity. Similarly, a single spot on a TLC plate developed in multiple solvent systems suggests the absence of impurities. Research has reported the purity of isolated this compound to be over 98% as determined by its chromatographic profile. researchgate.net

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for both structural elucidation and purity assessment. vivantechnologies.comresearchgate.net 1H and 13C NMR spectra can confirm the structure of this compound and reveal the presence of any impurities through unexpected signals. researchgate.net Electron Impact Mass Spectrometry (EI-MS) is used to confirm the molecular weight of the compound, with the molecular peak at m/z 328 confirming the molar mass of this compound. vivantechnologies.com

Physical Constants: The melting point is a classic and effective criterion for the purity of a crystalline solid. A sharp and narrow melting point range is characteristic of a pure compound. For this compound, a melting point of 135–137 °C has been reported as an indicator of its pure form. vivantechnologies.com

Extraction Optimization: The choice of solvent is a critical first step. Studies have shown that different solvents yield extracts with varying concentrations of this compound and different biological activities. For instance, a chloroform extract was selected for further purification based on its superior cytotoxic effects compared to a methanolic extract, indicating a higher concentration of the active compound. vivantechnologies.com The yield of the crude extract is typically calculated as a percentage of the initial weight of the plant material. vivantechnologies.com

Purification Strategy: Optimizing the chromatographic conditions is key to maximizing recovery. This involves selecting the appropriate stationary phase (e.g., silica gel) and a mobile phase gradient (e.g., hexane-ethyl acetate) that provides the best resolution between this compound and other compounds in the extract. vivantechnologies.comdrawellanalytical.com Careful monitoring of fractions, for example by TLC, ensures that no product is lost during the pooling of fractions. vivantechnologies.com The goal is to achieve the highest possible purity with the minimum number of purification steps to prevent cumulative losses.

| Parameter | Method/Strategy | Key Findings/Indicators |

|---|---|---|

| Purity Assessment | Chromatographic Profile (HPLC, TLC) | Single peak/spot indicates high purity (>98% reported). researchgate.net |

| Spectroscopic Analysis (NMR, MS) | Confirms structure and absence of impurity signals; correct molecular weight (m/z 328). vivantechnologies.com | |

| Physical Constants | Sharp melting point (135–137 °C). vivantechnologies.com | |

| Yield Optimization | Extraction | Selection of optimal solvent (e.g., chloroform) based on bioactivity or compound concentration. vivantechnologies.com |

| Purification | Efficient chromatographic strategy to maximize resolution and minimize product loss. vivantechnologies.com |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl acetate |

| Chloroform |

| Methanol |

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of clausenidin. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to map out the carbon-hydrogen framework of the molecule. vivantechnologies.comresearchgate.net

In ¹H NMR analysis of this compound, specific proton signals provide key structural information. For instance, two characteristic doublet signals are observed for the protons on the coumarin (B35378) moiety at δ 6.16 (H-3) and δ 8.04 (H-4), each with a coupling constant (J) of 9.6 Hz. e-nps.or.kr The presence of a 1,1-dimethylallyl group is indicated by signals at δ 4.90 (a doublet of doublets for two protons at H-1"), δ 6.22 (a doublet of doublets for one proton at H-2"), and a singlet for six protons at δ 1.64 (H-4" and H-5"). e-nps.or.kr A singlet at δ 12.97 is indicative of a hydroxyl group. e-nps.or.kr

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The spectrum of this compound shows 19 distinct carbon signals. e-nps.or.kr Key signals include those for the coumarin nucleus, such as C-2 at δ 160.7, and the carbons of the 2,3-dihydro-4H-pyran-4-one ring, with signals at δ 198.3 (C-1'), δ 47.7 (C-2'), and δ 80.0 (C-3'). e-nps.or.kr

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are also utilized to establish connectivity between protons and carbons, further confirming the structure of this compound. vivantechnologies.comupm.edu.my The complete ¹H and ¹³C NMR data are essential for the unambiguous identification of the compound. vivantechnologies.come-nps.or.krresearchgate.netunair.ac.id

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations |

| 2 | - | 160.7 | - |

| 3 | 6.16 (d, J=9.6 Hz) | 110.8 | C-2, C-4a |

| 4 | 8.04 (d, J=9.6 Hz) | 138.6 | C-2, C-5, C-4a |

| 4a | - | 103.3 | - |

| 5 | - | 159.1 | - |

| 6 | - | 104.1 | - |

| 7 | - | 160.0 | - |

| 8 | - | 114.6 | - |

| 8a | - | 160.0 | - |

| 1' | - | 198.3 | - |

| 2' | 2.75 (s) | 47.7 | - |

| 3' | - | 80.0 | - |

| 4' | 1.49 (s) | 26.5 | - |

| 5' | 1.49 (s) | 26.5 | - |

| 1" | 4.90 (dd, J=18.6, 10.2 Hz) | 108.4 | - |

| 2" | 6.22 (dd, J=17.4, 10.8 Hz) | 149.6 | - |

| 3" | - | 41.0 | - |

| 4" | 1.64 (s) | 29.5 | - |

| 5" | 1.64 (s) | 29.5 | - |

| OH | 12.97 (s) | - | - |

| Data sourced from multiple studies. vivantechnologies.come-nps.or.kr |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. Electron Impact Mass Spectrometry (EIMS) of this compound typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 328, which confirms its molar mass. vivantechnologies.comresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. For this compound (C₁₉H₂₀O₅), ESI-MS analysis can show a protonated molecule [M+H]⁺ at m/z 329.10 and a deprotonated molecule [M-H]⁻ at m/z 327.25. e-nps.or.krsciex.com This technique is instrumental in distinguishing this compound from other compounds with similar nominal masses. researchgate.netnih.gov

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are indispensable for the isolation, purification, identification, and quantification of this compound from natural sources.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of this compound in crude plant extracts. oup.comnih.gov A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. oup.comnih.gov The detection is typically carried out using a UV detector at 254 nm. oup.com

Under specific chromatographic conditions, this compound exhibits a characteristic retention time, which allows for its identification and quantification. oup.com For instance, in one method, this compound had a retention time of 19.23 ± 0.27 minutes. oup.com Calibration curves are constructed using pure this compound as a standard to determine its concentration in various samples. oup.com This HPLC method has been successfully applied to quantify this compound in extracts of Clausena excavata from different geographical locations. oup.comnpru.ac.th

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds in plant extracts, which can include this compound or its derivatives. semanticscholar.orgnih.govresearchgate.net In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components are then ionized and detected by the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This technique has been instrumental in identifying various phytochemicals in Clausena species. nih.govnih.govmdpi.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary separation and identification of this compound in plant extracts. vivantechnologies.comnih.gov The separation is achieved on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.netnih.gov A solvent system, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297), acts as the mobile phase. vivantechnologies.com

After development, the separated compounds appear as spots on the plate, which can be visualized under UV light (at 254 nm and 365 nm) or by spraying with a suitable reagent. nih.govresearchgate.netnih.govjomped.org The retardation factor (Rf) value of a compound is a characteristic property under specific TLC conditions and can be used for its identification by comparing it with a standard. nih.gov TLC is often used to monitor the progress of column chromatography purification of this compound. vivantechnologies.commdpi.compsu.ac.th

Gas Chromatography (GC)

Hyphenated Techniques in Structural Elucidation

The combination of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a powerful approach for the analysis of complex mixtures and the structural elucidation of natural products like this compound. researchgate.nethelsinki.firesearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are prominent examples. researchgate.nethelsinki.fi LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, enabling the identification of compounds in a mixture based on their retention times and mass spectra. researchgate.netmdpi.comnih.gov LC-NMR directly couples HPLC with an NMR spectrometer, allowing for the acquisition of NMR data on separated compounds without the need for prior isolation. These hyphenated techniques are particularly valuable for the rapid analysis of crude extracts and for identifying novel compounds. researchgate.netbuu.ac.th

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Integration

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound. In a recent study, Electrospray Ionization (ESI)-MS was utilized for the analysis of this compound. e-nps.or.kr The ESI-MS data revealed a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 329.10 and a deprotonated molecule [M-H]⁻ at m/z 327.25. e-nps.or.kr This technique is often coupled with high-performance liquid chromatography (HPLC) for separation prior to mass analysis. scispace.com

Further fragmentation analysis using MS/MS provides detailed structural information. The MS/MS spectrum of the [M+H]⁺ precursor ion of this compound (m/z 329.1384) shows characteristic fragment ions at m/z 291, 287, and 273. nih.gov These fragmentation patterns are crucial for the unambiguous identification of this compound in complex mixtures. The integration of LC with MS/MS allows for both the separation of this compound from other compounds in a sample and its specific detection and quantification based on its unique mass and fragmentation behavior. mdpi.com

Table 1: LC-MS/MS Data for this compound

| Ion Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

| Positive | 329.1384 | 291, 287, 273 | nih.gov |

| Positive | 329.10 | Not Specified | e-nps.or.kr |

| Negative | 327.25 | Not Specified | e-nps.or.kr |

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of this compound, particularly for its identification in plant extracts. scispace.comms-editions.cl In one study, the electron impact-mass spectrum (EI-MS) of purified this compound showed a molecular ion peak at m/z 328, which confirmed its molar mass. researchgate.netresearchgate.net GC-MS analysis of an ethyl acetate extract of Clausena excavata identified several phytochemical components, demonstrating its utility in the chemical profiling of natural products containing this compound. ms-editions.cl The interpretation of the mass spectral data is often facilitated by comparing the obtained spectra with those in established databases like the National Institute of Standards and Technology (NIST) library. spandidos-publications.com

Table 2: GC-MS Data for this compound

| Ionization Mode | Molecular Ion (m/z) | Key Application | Reference |

| Electron Impact (EI) | 328 | Confirmation of Molar Mass | researchgate.net |

| Not Specified | Not Specified | Phytochemical Screening | ms-editions.cl |

Advanced Spectroscopic and Analytical Platforms

Beyond standard LC-MS/MS and GC-MS, advanced platforms offer enhanced capabilities for the characterization of this compound. High-Resolution Mass Spectrometry (HR-MS/MS) libraries, such as the SCIEX all-in-one HR-MS/MS library which includes the NIST 2017 library, contain spectral data for this compound. sciex.com These libraries are compatible with advanced systems like TripleTOF® and QTRAP® instruments, enabling highly accurate mass measurements and confident compound identification. sciex.com

Furthermore, techniques like protein array profiling have been employed to study the effects of this compound on cellular mechanisms, indicating the use of sophisticated analytical platforms to understand its biological activity. researchgate.net The combination of these advanced analytical methods provides a comprehensive understanding of the chemical and biological properties of this compound.

Biosynthesis Pathway Elucidation

Precursor Identification and Metabolic Labeling Studies

The biosynthesis of clausenidin, like other pyranocoumarins, begins with the phenylpropanoid pathway. mdpi.com The primary precursor is L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.com Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid. mdpi.com An alternative route to p-coumaric acid involves the deamination of L-tyrosine by tyrosine ammonia (B1221849) lyase (TAL). mdpi.com This p-coumaric acid is then activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). mdpi.com

A critical subsequent step is the ortho-hydroxylation of p-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, a reaction catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H). d-nb.info This is followed by a trans-cis isomerization of the double bond and subsequent lactonization to form the core coumarin (B35378) structure, umbelliferone (B1683723). mdpi.comd-nb.info Umbelliferone serves as a key branch-point intermediate and the direct precursor to a wide array of coumarin derivatives, including this compound. mdpi.comd-nb.info

Metabolic labeling studies have been instrumental in confirming these initial steps. For instance, research on citrus seedlings has demonstrated that the coumarin fragment of pyranocoumarins like xanthyletin (B190499) and seselin (B192379) originates from the shikimate pathway (via L-phenylalanine), while the pyran ring is formed through the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com

Enzymatic Transformations and Gene Discovery in Pyranocoumarin (B1669404) Biosynthesis

The conversion of the umbelliferone core into the diverse structures of pyranocoumarins involves a series of enzymatic transformations, primarily catalyzed by prenyltransferases and cytochrome P450 monooxygenases. researchgate.net Prenyltransferases are responsible for attaching isoprenoid moieties, derived from dimethylallyl pyrophosphate (DMAPP) or its isomers, to the coumarin nucleus. This prenylation step is crucial for the formation of the pyran ring.

A key prenylation reaction in the biosynthesis of many pyranocoumarins is the formation of osthenol (B192027) from umbelliferone. researchgate.net This reaction is catalyzed by a prenyltransferase that attaches a dimethylallyl group to the C6 position of umbelliferone. The subsequent cyclization of the prenyl side chain to form the pyran ring is often mediated by cytochrome P450 enzymes. researchgate.net For example, the formation of angular pyranocoumarins like (-)-columbianetin from osthenol is catalyzed in a manner analogous to the formation of furanocoumarins, with evidence supporting the involvement of specific synthases. researchgate.net

Gene discovery efforts, often combining transcriptomics and metabolomics, have started to identify the specific genes encoding these enzymes. nih.gov Studies in Peucedanum praeruptorum have implicated cytochrome P450 (CYP450) and multidrug resistance (MDR) genes in coumarin biosynthesis. nih.gov Furthermore, research into the biosynthesis of xiamenmycins has identified a flavin-dependent monooxygenase (XimD) and a cyclase (XimE) that cooperate to construct a pyran ring, a process that could be analogous to pyranocoumarin formation. acs.org The identification of reverse prenyltransferases in plants adds another layer of complexity and potential for generating structural diversity in compounds like this compound. nih.gov

Proposed Biosynthetic Intermediates and Pathways

Based on the identified precursors and enzymatic activities, a proposed biosynthetic pathway for this compound can be outlined. Following the formation of umbelliferone, a series of prenylation and cyclization reactions occur. One proposed pathway to the pyranocoumarin scaffold involves the conversion of umbelliferone to osthenol. researchgate.net

From osthenol, the pathway can diverge to form either linear or angular pyranocoumarins. The formation of the pyran ring is a key step, and it is thought to proceed through an epoxide intermediate. researchgate.netacs.org In the biosynthesis of xiamenmycins, the enzyme XimD catalyzes the formation of an epoxide, which then undergoes cyclization catalyzed by XimE to form the pyran ring. acs.org A similar mechanism is plausible for pyranocoumarins like this compound.

The specific sequence of hydroxylations and prenylations that lead to the final structure of this compound is still under investigation. However, the isolation of various hydroxylated and prenylated coumarin derivatives from Clausena species provides clues about potential intermediates. researchgate.net For example, compounds like dentatin (B1194878) and nordentatin, also found in Clausena excavata, share structural similarities with this compound and may represent related branches of the biosynthetic pathway. researchgate.net

Table 1: Key Proposed Intermediates in this compound Biosynthesis

| Intermediate | Precursor | Key Transformation |

| trans-Cinnamic acid | L-Phenylalanine | Deamination |

| p-Coumaric acid | trans-Cinnamic acid | Hydroxylation |

| p-Coumaroyl-CoA | p-Coumaric acid | Coenzyme A ligation |

| Umbelliferone | p-Coumaroyl-CoA | Ortho-hydroxylation, isomerization, and lactonization |

| Osthenol | Umbelliferone | Prenylation |

| Pyranocoumarin scaffold | Osthenol | Cyclization of prenyl group |

Genetic and Genomic Approaches to Biosynthetic Pathway Analysis

Modern genetic and genomic tools are accelerating the elucidation of complex biosynthetic pathways like that of this compound. Whole-genome sequencing and transcriptomic analysis of coumarin-producing plants are powerful methods for identifying candidate genes involved in the pathway. researchgate.netcd-genomics.com By comparing the transcriptomes of high- and low-coumarin-producing varieties or tissues, researchers can pinpoint genes whose expression correlates with coumarin accumulation. frontiersin.org

The concept of gene clusters, where genes for a specific metabolic pathway are located in close proximity on a chromosome, is also being explored for pyranocoumarin biosynthesis. researchgate.net Identifying such clusters can rapidly reveal a suite of enzymes involved in the pathway. For instance, a multi-gene cluster in citrus has been found to direct both furanocoumarin and pyranocoumarin biosynthesis. researchgate.net

Furthermore, heterologous expression systems, where candidate genes from the plant are expressed in microorganisms like E. coli or yeast, are used to functionally characterize the encoded enzymes. d-nb.infonih.gov This approach allows for the in-vitro confirmation of an enzyme's specific role in the biosynthetic pathway. nih.gov Chemoproteomics, which uses activity-based probes to identify enzymes that interact with specific substrates, is another emerging technique that holds promise for discovering novel enzymes in plant natural product biosynthesis. frontiersin.org

Table 2: Genomic Approaches for Pathway Elucidation

| Approach | Description | Application in Pyranocoumarin Research |

| Whole-Genome Sequencing | Sequencing the entire genome of a coumarin-producing plant. | Provides a complete inventory of genes, facilitating the identification of candidate biosynthetic genes. cd-genomics.com |

| Transcriptomics (RNA-seq) | Sequencing the RNA of a plant to determine gene expression levels. | Identifies genes that are upregulated during coumarin production. d-nb.info |

| Gene Clustering Analysis | Identifying groups of co-located genes involved in a single metabolic pathway. | Has revealed clusters for furanocoumarin and pyranocoumarin biosynthesis in citrus. researchgate.net |

| Heterologous Expression | Expressing plant genes in microorganisms to study enzyme function. | Used to confirm the activity of enzymes like p-coumaroyl CoA 2'-hydroxylase. d-nb.info |

| Chemoproteomics | Using chemical probes to identify proteins that bind to specific molecules. | A promising tool for discovering novel enzymes in coumarin biosynthesis. frontiersin.org |

Biotechnological and Synthetic Biology Applications for Enhanced Production

A deeper understanding of the this compound biosynthetic pathway is paving the way for its production using biotechnological methods. weareprovital.com Traditional extraction from plant sources can be inefficient and unsustainable, making microbial synthesis an attractive alternative. d-nb.info

For example, researchers have successfully engineered microbes to produce umbelliferone, the key precursor for this compound. d-nb.info The subsequent steps, involving prenyltransferases and cytochrome P450s, can then be added to complete the pathway. acs.org The discovery of robust and promiscuous enzymes from microbial sources, like the pyran-forming enzymes from the xiamenmycin pathway, could provide valuable tools for constructing these synthetic pathways. acs.orgsjtu.edu.cn The use of fermentation technology to cultivate these engineered microbes allows for scalable and controlled production of this compound, independent of geographical and seasonal variations in the source plant. weareprovital.com

Chemical Synthesis Strategies and Methodologies

Total Synthesis Approaches to Clausenidin and Related Pyranocoumarins

The total synthesis of pyranocoumarins like this compound is a significant challenge for organic chemists, driving the creation of innovative and efficient synthetic protocols. nih.govresearchgate.net These efforts are crucial not only for confirming the structures of natural products but also for providing access to larger quantities of these compounds for biological evaluation. gla.ac.uk

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. govtgirlsekbalpur.comtgc.ac.inbhavanscollegedakor.org For this compound and related pyranocoumarins, a common retrosynthetic strategy involves disconnecting the pyran ring and the coumarin (B35378) core.

A key disconnection often targets the bond formations in the pyran ring. For instance, a retro-Michael reaction can be envisioned to open the chromanone ring, a key structural feature in some synthetic intermediates, generating a phenolic coumarin with an ortho-senecioyl group. gla.ac.uk This approach simplifies the complex polycyclic system into more manageable fragments. gla.ac.uk Another strategic disconnection involves the C-C bonds of the pyran ring, which can be formed through various cyclization reactions.

The synthesis plan is developed by identifying synthons, which are idealized fragments resulting from a disconnection, and their corresponding synthetic equivalents, which are the real chemical reagents used to perform the reaction. govtgirlsekbalpur.combhavanscollegedakor.org This systematic approach allows chemists to devise multiple synthetic routes and choose the most efficient one.

Several synthetic routes have been established for the pyranocoumarin (B1669404) scaffold, often employing multicomponent reactions (MCRs) that allow for the construction of complex molecules in a single step. jwent.net These reactions are prized for their efficiency and atom economy.

One prevalent method involves a three-component reaction between a 4-hydroxycoumarin (B602359) derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile. jwent.netmdpi.comnih.gov This reaction typically proceeds through a sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization to yield the dihydropyrano[3,2-c]chromene core. jwent.netresearchgate.net

A variety of catalytic systems have been developed to facilitate these transformations under milder and more environmentally friendly conditions. nih.gov These include:

Transition Metal Catalysts : Catalysts based on palladium, ruthenium, iron, and cobalt have been effectively used. nih.govresearchgate.netuva.es For example, palladium acetate (B1210297) has been employed for the synthesis of pyranocoumarins at room temperature. researchgate.net Iron-catalyzed annulation reactions offer a regioselective approach to pyrano[3,2-c]coumarins. researchgate.net

Nanocatalysts : Acidic magnetic nanocatalysts have shown high efficiency and allow for easy separation and recycling of the catalyst. nih.govjwent.net

Organocatalysts : Simple organic molecules can also catalyze the formation of pyranocoumarins. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and sulfamic acid are examples of organocatalysts used in these syntheses. researchgate.net

Ionic Liquids : These have been explored as green reaction media and catalysts. jwent.net

The choice of catalyst can significantly influence the reaction's yield and selectivity. nih.gov

| Catalyst Type | Examples | Reaction Type | Ref. |

| Transition Metal | Palladium Acetate, Ruthenium Salts, Iron Catalysts | Cross-coupling, Annulation, Cyclization | researchgate.net |

| Nanocatalyst | Fe3O4@SiO2-SO3H | Multicomponent reactions | jwent.net |

| Organocatalyst | DBU, Sulfamic Acid | Tandem Knoevenagel-Michael reactions | researchgate.net |

Many biologically active natural products exist as a single stereoisomer, and often, their biological activity is dependent on their specific three-dimensional arrangement. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. beilstein-journals.orgnih.govrsc.org

For pyranocoumarins, which can possess chiral centers, asymmetric synthesis aims to produce a single enantiomer in excess. beilstein-journals.org This is often achieved using chiral catalysts or auxiliaries that can control the stereochemical outcome of a reaction. nih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyranocoumarin derivatives. beilstein-journals.org For instance, bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, can effectively induce asymmetry in the Michael addition step of the multicomponent reaction, leading to optically active pyrano[3,2-c]chromene derivatives with high enantiomeric excesses. beilstein-journals.org The development of such catalytic systems is a key area of research, enabling access to enantiomerically pure pyranocoumarins for pharmacological studies. nih.govrsc.orgnih.govuni-goettingen.dersc.orguni-stuttgart.de

Major Synthetic Routes and Catalytic Systems

Semi-Synthetic Modifications of this compound

Semi-synthesis involves the chemical modification of a naturally occurring compound to produce derivatives with potentially improved or novel properties. In the context of this compound, semi-synthetic modifications have been explored to investigate structure-activity relationships. For example, methylation of natural compounds has, in some cases, led to derivatives with enhanced biological activity. scienceopen.com Simple chemical transformations like hydrogenation, epoxidation, and methylation have been applied to this compound and related natural pyranocoumarins to generate new analogues. researchgate.net These studies are valuable for identifying the key structural features responsible for the biological effects of these compounds.

Development of Novel Synthetic Methodologies for Pyranocoumarin Core Structures

The quest for more efficient, sustainable, and diverse methods for constructing the pyranocoumarin core remains an active area of research. nih.gov Modern synthetic methodologies such as microwave-assisted synthesis, flow chemistry, and the use of novel catalytic systems are continuously being explored. uva.es

One area of focus is the development of one-pot multicomponent reactions that use green solvents like water or employ solvent-free conditions. nih.govresearchgate.net For example, the use of potassium hydrogen phthalate (B1215562) (KHP) as a catalyst in water has been reported for the high-yield synthesis of new pyranocoumarins. nih.gov Another innovative approach involves using natural feedstocks, like coconut juice, as a reaction medium, which can lead to high yields without the need for extensive purification. ajrconline.org

Furthermore, new catalytic systems are being designed to improve the regioselectivity and stereoselectivity of pyranocoumarin synthesis. researchgate.net The development of novel phosphate (B84403) catalysts and the use of cobalt complexes are examples of ongoing efforts to expand the synthetic toolbox for accessing this important class of heterocyclic compounds. researchgate.net These advancements not only facilitate the synthesis of known pyranocoumarins but also open up avenues for the creation of novel derivatives with unique structural features and biological activities.

Structure Activity Relationship Sar Studies of Clausenidin and Its Analogs

Design and Synthesis of Clausenidin Analogs and Derivatives

The design of this compound analogs has primarily focused on modifying key structural motifs to probe their influence on biological activity. These modifications often target the pyran ring, the coumarin (B35378) core, and the prenyl side chain. The synthesis of these analogs leverages established methods for coumarin and pyranocoumarin (B1669404) construction, often starting from commercially available phenols and building the heterocyclic systems in a stepwise manner.

A significant study in this area involved the isolation of four natural pyranocoumarins, including this compound, from the medicinal plant Clausena excavata. To explore the SAR of these compounds, a series of 17 pyranocoumarin analogs were subsequently designed and synthesized. nih.govresearchgate.net This synthetic effort provided a valuable library of compounds for investigating the roles of different substituents and structural features on cytotoxic and other biological activities. nih.govresearchgate.net

The synthesis of such analogs can be accomplished through various organic chemistry reactions. While specific synthetic schemes for a wide range of this compound derivatives are not extensively detailed in single reports, the general synthesis of the pyranocoumarin scaffold is well-established. These methods often involve multi-step sequences that may include Pechmann condensation, Claisen rearrangement, and other cyclization reactions to construct the core ring system. The introduction of substituents, such as the 1,1-dimethylallyl group found in this compound, is a critical step that can be achieved through various alkylation techniques.

In Vitro SAR Profiling

The synthesized analogs of this compound have been subjected to in vitro screening against various cancer cell lines to establish a structure-activity relationship profile. These studies have revealed several key insights into the structural requirements for the antiproliferative activity of this class of compounds.

In a study evaluating the cytotoxic activity of this compound and its related natural pyranocoumarins, this compound, nordentatin, and clausarin (B1232218) were tested against four human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), KB (nasopharyngeal carcinoma), and KB-VIN (multidrug-resistant nasopharyngeal carcinoma). nih.govresearchgate.net The results highlighted the significant cytotoxic activity of these compounds, particularly against the multidrug-resistant KB-VIN cell line. nih.govresearchgate.net this compound, along with two other synthesized analogs, demonstrated notable activity against KB-VIN cells, suggesting their potential as hits for developing drugs that can overcome multidrug resistance. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of this compound and some of its analogs against the KB-VIN cell line, as reported in a study by Su et al. (2009).

| Compound | EC50 (µg/mL) against KB-VIN |

| This compound (1) | 2.25 |

| Analog 5 | 2.87 |

| Analog 6 | 2.65 |

| Data sourced from Su et al. (2009). nih.govresearchgate.net |

Further SAR studies have indicated that the 1,1-dimethylallyl and isopentenyl groups play an important role in the antiproliferative activity of this class of compounds. The presence and nature of substituents on the coumarin scaffold have been shown to significantly influence the cytotoxic potency. For example, the presence of a hydroxyl group at certain positions can modulate activity, and modifications to the pyran ring can also lead to variations in cytotoxicity.

Computational Approaches to SAR Modeling (e.g., QSAR, Molecular Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been instrumental in elucidating the SAR of this compound and its analogs at a molecular level. These in silico techniques help in understanding the interactions between the compounds and their biological targets and in predicting the activity of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on coumarin derivatives have been conducted to build mathematical models that correlate the chemical structure of these compounds with their biological activity. researchgate.net These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new or untested compounds. For pyranocoumarins, QSAR analyses have aimed to identify the key structural features that govern their cytotoxic effects. popline.org While a specific QSAR model solely for this compound analogs is not extensively reported, broader QSAR studies on coumarins provide a framework for understanding the structural determinants of their activity. researchgate.net These studies often highlight the importance of lipophilicity and electronic properties in modulating the biological response. nih.gov

Molecular Docking

Molecular docking simulations have been employed to predict the binding modes of this compound and its analogs within the active sites of various protein targets implicated in cancer. One such study investigated the interaction of this compound with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. unpad.ac.id

The study revealed that this compound exhibits a strong binding affinity for the EGFR binding site, with a calculated binding affinity of -8.3 kcal/mol, which was comparable to the reference drug doxorubicin (B1662922) (-8.2 kcal/mol). unpad.ac.id The docking analysis identified the specific amino acid residues involved in the interaction, which are predominantly hydrophobic in nature. unpad.ac.id

The following table summarizes the key findings from the molecular docking study of this compound with the EGFR receptor.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| This compound | EGFR | -8.3 | Primarily hydrophobic interactions |

| Data sourced from a 2024 study on coumarin and carbazole (B46965) alkaloid docking. unpad.ac.id |

These computational findings provide a rational basis for the observed biological activity and can guide the design of new this compound derivatives with improved binding affinity and selectivity for their molecular targets.

Identification of Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. Identifying the pharmacophoric features of this compound is crucial for designing new compounds with similar or enhanced activity.

Based on the structure of this compound and the SAR data from its analogs, several key pharmacophoric features for its anticancer activity can be proposed:

Aromatic Ring System: The planar coumarin core likely engages in π-π stacking interactions with aromatic residues in the binding pocket of its target protein.

Hydrogen Bond Acceptor: The carbonyl groups and the ether oxygen atoms in the pyranocoumarin scaffold can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in the active site.

Hydrogen Bond Donor: The hydroxyl group on the coumarin ring is a potential hydrogen bond donor, which can contribute to the binding affinity and specificity.

Hydrophobic/Lipophilic Regions: The 1,1-dimethylallyl (prenyl) group and the dimethylpyran ring provide significant hydrophobicity to the molecule. These lipophilic regions are likely involved in hydrophobic interactions within the target's binding site, which is consistent with the findings from molecular docking studies. unpad.ac.id

The combination of these features in a specific three-dimensional arrangement constitutes the pharmacophore for the anticancer activity of this compound. Virtual screening of compound libraries using this pharmacophore model could lead to the discovery of novel and structurally diverse compounds with potential anticancer properties.

Preclinical Pharmacological Investigations

In Vitro Cellular Activity Assessment

The in vitro cellular activity of clausenidin, a pyranocoumarin (B1669404) isolated from Clausena excavata, has been the subject of multiple preclinical investigations to determine its potential as an anticancer agent. upm.edu.mynih.gov These studies have primarily focused on its effects on various cancer cell lines, elucidating its cytotoxic and antiproliferative properties, as well as the underlying molecular mechanisms.

Cell Line Selection and Culture

Researchers have utilized a range of human cancer cell lines to evaluate the in vitro efficacy of this compound. A common model is the HepG2 human hepatocellular carcinoma cell line, which is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). vivantechnologies.commdpi.com Another frequently used cell line is the HT-29 human colon adenocarcinoma cell line, typically cultured in DMEM medium with 10% FBS. upm.edu.myacademicjournals.org

Other cell lines that have been instrumental in this compound research include:

A549 (lung carcinoma) mdpi.comgreenmedinfo.com

MCF-7 (hormone-dependent breast cancer) mdpi.comgreenmedinfo.com

KB (oral cavity carcinoma) and its multi-drug resistant derivative, KB-VIN mdpi.comgreenmedinfo.com

AGS (gastric adenocarcinoma) dntb.gov.ua

HeLa (cervical cancer) dntb.gov.uaresearchgate.net

MDA-MB-231 (non-hormone-dependent breast cancer) researchgate.net

CAOV3 (ovarian cancer) researchgate.net

Normal cell lines, such as the Chang liver cell line and CCD-18Co normal colon cells, have also been used as controls to assess the selectivity of this compound's cytotoxic effects. mdpi.comresearchgate.net

Cytotoxicity and Antiproliferative Assays

The cytotoxic and antiproliferative effects of this compound have been quantified using various standard assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a primary method used to determine cell viability and the concentration of this compound that inhibits cell growth by 50% (IC50). nih.govvivantechnologies.com For instance, the IC50 of this compound in HepG2 cells was determined to be 7.7 µg/mL and in HT-29 cells was 13.8 µg/mL after 72 hours of treatment. upm.edu.my

Annexin V staining , coupled with flow cytometry, is another key assay used to detect apoptosis. researchgate.net This method identifies the externalization of phosphatidylserine, a hallmark of early apoptosis. Studies have shown that this compound treatment leads to a significant, dose-dependent increase in the population of apoptotic HT-29 cells. academicjournals.orgnih.gov In HepG2 cells, a significant decrease in viable cells and a corresponding increase in early and late apoptotic cells were observed after 48 and 72 hours of treatment. vivantechnologies.com

Morphological changes associated with apoptosis, such as membrane blebbing, cell shrinkage, chromatin condensation, and nuclear fragmentation, have been observed using scanning and transmission electron microscopy. nih.govacademicjournals.orgresearchgate.net

Table 1: IC50 Values of this compound in Various Cancer Cell Lines This table is interactive. Users can sort and filter the data.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Reference |

| HepG2 | Hepatocellular Carcinoma | 7.7 | 72 | upm.edu.my |

| HT-29 | Colon Adenocarcinoma | 13.8 | 72 | upm.edu.my |

| MDA-MB-231 | Breast Cancer (Non-hormone-dependent) | 21.50 | Not Specified | researchgate.net |

| HeLa | Cervical Cancer | 22.90 | Not Specified | researchgate.net |

| CAOV3 | Ovarian Cancer | 27.00 | Not Specified | researchgate.net |

| MCF-7 | Breast Cancer (Hormone-dependent) | 52.90 | Not Specified | researchgate.net |

Cell Cycle Progression Analysis

Flow cytometry has been employed to analyze the effect of this compound on cell cycle progression. vivantechnologies.comresearchgate.net In HepG2 cells, treatment with this compound resulted in a G2/M phase arrest . vivantechnologies.comresearchgate.net This was accompanied by a significant decrease in the proportion of cells in the G0/G1 phase and a significant increase in the sub-G0/G1 population, which is indicative of apoptotic cells. vivantechnologies.com

Conversely, in HT-29 colon cancer cells, this compound was found to induce a G0/G1 phase arrest . upm.edu.mynih.govresearchgate.net This arrest was dose-dependent and correlated with an increase in the apoptotic cell population over time. nih.govresearchgate.net The induction of G0/G1 arrest in HT-29 cells is suggested to be p53-dependent. academicjournals.orgacademicjournals.org

Apoptosis Induction Mechanisms

The apoptotic effects of this compound are mediated through the activation of specific molecular pathways. Research has shown that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. vivantechnologies.comnih.gov

A key event in apoptosis is the activation of a cascade of proteases called caspases. mdpi.com this compound has been shown to activate both initiator and executioner caspases.

Intrinsic Pathway : In both HepG2 and HT-29 cells, this compound treatment leads to a significant increase in the expression and activity of caspase-9 , the initiator caspase of the intrinsic pathway. upm.edu.myvivantechnologies.comnih.gov This is followed by the activation of the executioner caspase-3 . upm.edu.myvivantechnologies.com The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 further support the involvement of the mitochondrial pathway. vivantechnologies.comresearchgate.net The release of cytochrome c from the mitochondria into the cytosol is another critical step that was observed. upm.edu.myvivantechnologies.com

Extrinsic Pathway : In HepG2 cells, this compound has also been demonstrated to activate the extrinsic pathway. This is evidenced by the increased activity of caspase-8 , the initiator caspase of this pathway. nih.govresearchgate.net The expression of death receptors and associated proteins, such as TNFR1, Fas, and FADD, was also found to be upregulated, leading to the formation of the death-inducing signaling complex (DISC). nih.govresearchgate.net Interestingly, in HT-29 cells, this compound did not cause a significant change in caspase-8 expression, suggesting the intrinsic pathway is the primary mechanism of apoptosis in this cell line. upm.edu.my

Table 2: Effect of this compound on Apoptotic Protein Expression This table is interactive. Users can sort and filter the data.

| Cell Line | Protein | Effect of this compound | Pathway | Reference |

| HepG2 | Caspase-9 | Increased Expression/Activity | Intrinsic | vivantechnologies.comresearchgate.net |

| HepG2 | Caspase-3 | Increased Expression/Activity | Intrinsic/Extrinsic | vivantechnologies.com |

| HepG2 | Bax | Increased Expression | Intrinsic | vivantechnologies.comresearchgate.net |

| HepG2 | Bcl-2 | Decreased Expression | Intrinsic | vivantechnologies.comresearchgate.net |

| HepG2 | Caspase-8 | Increased Activity | Extrinsic | nih.govresearchgate.net |

| HepG2 | TNFR1, Fas, FADD | Increased Expression | Extrinsic | nih.govresearchgate.net |

| HT-29 | Caspase-9 | Increased Expression/Activity | Intrinsic | upm.edu.mynih.gov |

| HT-29 | Caspase-3 | Increased Activity | Intrinsic | spandidos-publications.com |

| HT-29 | Bax | Increased Expression | Intrinsic | academicjournals.orgspandidos-publications.com |

| HT-29 | Bcl-2 | Decreased Expression | Intrinsic | academicjournals.org |

A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (MMP). thermofisher.comnih.gov Studies utilizing fluorescent dyes like JC-1 have shown that this compound treatment causes a significant depolarization of the mitochondrial membrane in both HepG2 and HT-29 cells. upm.edu.myvivantechnologies.com This loss of MMP is a key step that precedes the release of cytochrome c and the subsequent activation of the caspase cascade. vivantechnologies.com The rate of mitochondrial membrane depolarization was found to be directly proportional to the concentration of this compound applied. vivantechnologies.com This disruption of mitochondrial function is a central mechanism through which this compound induces apoptosis in cancer cells.

Reactive Oxygen Species (ROS) Generation

Studies have shown that this compound treatment can induce a significant, concentration-dependent increase in the production of reactive oxygen species (ROS) in cancer cells. nih.govresearchgate.net In HepG2 liver cancer cells, treatment with this compound led to a notable rise in the number of active ROS-producing cells. nih.govresearchgate.net This effect is believed to contribute to mitochondrial membrane damage, a key event in inducing apoptosis in tumor cells. nih.gov The elevated production of ROS has also been linked to the activation of caspases, crucial enzymes in the apoptotic pathway. nih.gov Similarly, in HT-29 colon cancer cells, this compound was found to trigger ROS-mediated mitochondrial membrane depolarization, initiating caspase-9 dependent apoptosis. nih.govnih.gov The increase in mitochondrial ROS is a suggested mechanism for the caspase-dependent apoptosis observed in these cells. nih.gov

Morphological Changes (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)

The impact of this compound on cell structure has been examined using advanced microscopy techniques, revealing distinct morphological changes indicative of apoptosis.

Transmission Electron Microscopy (TEM):

Ultrastructural analysis of this compound-treated cancer cells using TEM has provided clear evidence of apoptosis. In HepG2 liver cancer cells, TEM revealed morphological abnormalities such as nuclear shrinkage, chromatin condensation and margination, and convolution of the nuclear outline. nih.govaphrc.org These changes are considered hallmarks of apoptosis. nih.gov Additionally, the formation of lipid droplets became more apparent after prolonged treatment, and cellular vacuolation was observed, suggesting that this compound may also induce other forms of cell death. nih.gov Similar apoptotic features, including chromatin condensation, margination, and nuclear outline convolution, were observed in HT-29 colon cancer cells treated with this compound. academicjournals.org Nuclear fragmentation was also noted after 48 and 72 hours of treatment in these cells. academicjournals.org

Scanning Electron Microscopy (SEM):

SEM analysis has further corroborated the apoptotic effects of this compound by visualizing changes in the cell surface morphology. In HepG2 cells, treatment with this compound resulted in membrane blebbing and cytosolic shredding, which are characteristic features of apoptosis. nih.govresearchgate.net Likewise, SEM analysis of this compound-treated HT-29 cells revealed membrane blebbing and other cytosolic modifications consistent with apoptosis. academicjournals.org

Table 1: Morphological Changes Induced by this compound

| Cell Line | Microscopy Technique | Observed Morphological Changes |

|---|---|---|

| HepG2 | Transmission Electron Microscopy (TEM) | Nuclear shrinkage, chromatin condensation and margination, convolution of nuclear outline, lipid droplet formation, vacuolation. nih.govaphrc.org |

| HepG2 | Scanning Electron Microscopy (SEM) | Membrane blebbing, cytosolic shredding. nih.govresearchgate.net |

| HT-29 | Transmission Electron Microscopy (TEM) | Chromatin condensation and margination, convolution of nuclear outline, vacuolation, nuclear fragmentation. academicjournals.org |

| HT-29 | Scanning Electron Microscopy (SEM) | Membrane blebbing, cytosolic modifications. academicjournals.org |

Gene and Protein Expression Modulation

This compound has been shown to modulate the expression of various genes and proteins involved in critical cellular processes like apoptosis and cell cycle regulation.

Quantitative Polymerase Chain Reaction (qPCR)

Quantitative PCR (qPCR) has been employed to study the effect of this compound on the expression of apoptosis-related genes. In HepG2 cells, this compound treatment led to the upregulation of the pro-apoptotic Bax gene and downregulation of the anti-apoptotic Bcl-2 gene. nih.govresearchgate.net Similarly, in HT-29 colon cancer cells, qPCR analysis revealed that this compound treatment resulted in an increased expression of the caspase 9 gene, further supporting its role in inducing apoptosis. nih.gov Studies on p53-mediated apoptosis in HT-29 cells also utilized qPCR to investigate the effect of this compound on cell cycle and apoptosis-related genes. academicjournals.org

Western Blot Analysis

Western blot analysis has been instrumental in confirming the modulation of protein expression by this compound. In HepG2 cells, Western blot analysis demonstrated a significant decrease in the expression of vascular endothelial growth factor (VEGF) in a dose-dependent manner. nih.govresearchgate.net It also confirmed the findings from protein profile arrays regarding the expression of apoptotic proteins. nih.govaphrc.org In HT-29 cells, Western blot analysis showed that this compound significantly increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2. academicjournals.org These findings further validate the results from gene expression studies.

Protein Array Profiling

Protein profile arrays have been used to determine the expression of multiple apoptotic proteins simultaneously in this compound-treated cells. In HepG2 cells, a protein profile array was used to assess the expression of apoptotic proteins of the extrinsic pathway. nih.gov This analysis revealed that this compound treatment led to increased expression of proteins involved in the death-inducing signaling complex (DISC). nih.govaphrc.org Specifically, the expression of TRAIL R1 and R2, which are known to activate caspase pathways, was significantly increased. nih.gov In HT-29 cells, a human apoptosis protein profile array was used to further investigate the expression of apoptotic proteins, complementing the findings from gene expression analysis. academicjournals.org

Table 2: Modulation of Gene and Protein Expression by this compound

| Cell Line | Analysis Method | Key Findings |

|---|---|---|

| HepG2 | qPCR | Upregulation of Bax gene, downregulation of Bcl-2 gene. nih.govresearchgate.net |

| HepG2 | Western Blot | Decreased expression of VEGF. nih.govresearchgate.net |

| HepG2 | Protein Array | Increased expression of DISC components, including TRAIL R1 and R2. nih.govaphrc.org |

| HT-29 | qPCR | Increased expression of caspase 9 gene. nih.gov |

| HT-29 | Western Blot | Increased expression of Bax protein, decreased expression of Bcl-2 protein. academicjournals.org |

| HT-29 | Protein Array | Analysis of apoptotic protein expression. academicjournals.org |

Anti-angiogenic Effects (e.g., Vascular Endothelial Growth Factor (VEGF) Suppression)

This compound has demonstrated potential anti-angiogenic properties, primarily through the suppression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. In vitro studies on HepG2 liver cancer cells have shown that this compound significantly decreases the expression of VEGF in a dose-dependent manner. nih.govaphrc.orgresearchgate.net This suppression of VEGF suggests that this compound may inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov The anti-angiogenic effect of this compound, coupled with its pro-apoptotic activity, highlights its potential as a multi-faceted anti-cancer agent. nih.govaphrc.org

Investigation of Other Biological Activities (e.g., antimicrobial, anti-inflammatory, neuroprotective)

This compound, a pyranocoumarin isolated from plants of the Clausena genus, has been investigated for a range of biological activities beyond its well-documented anticancer properties. Research indicates its potential as an antimicrobial, anti-inflammatory, and neuroprotective agent.

Antimicrobial and Antifungal Activity: this compound has demonstrated activity against various microbes. In a study on compounds isolated from Clausena excavata, this compound showed antimycobacterial activity with a minimum inhibitory concentration (MIC) of 200 µg/mL. dntb.gov.uavivantechnologies.com An O-methylated derivative of this compound exhibited even more potent antimycobacterial activity, with an MIC of 50 µg/mL. dntb.gov.uavivantechnologies.comsemanticscholar.org The compound is also recognized for its general antibacterial and antifungal properties. uum.edu.my While this compound itself was noted for its antimycobacterial effects, other compounds isolated alongside it from C. excavata showed significant antifungal activity against Candida albicans. dntb.gov.uavivantechnologies.com

| Compound | Biological Activity | Measurement | Value |

| This compound | Antimycobacterial | MIC | 200 µg/mL |

| O-Methylated this compound | Antimycobacterial | MIC | 50 µg/mL |

| Dentatin (B1194878) | Antimycobacterial | MIC | 50 µg/mL |

| 3-Formylcarbazole | Antifungal | IC₅₀ | 13.6 µg/mL |

| Mukonal | Antifungal | IC₅₀ | 29.3 µg/mL |

| 3-Methoxycarbonylcarbazole | Antifungal | IC₅₀ | 9.5 µg/mL |

| 2-hydroxy-3-formyl-7-methoxycarbazole | Antifungal | IC₅₀ | 2.8 µg/mL |

| Data sourced from Sunthitikawinsakul et al., 2003. dntb.gov.uavivantechnologies.com |

Neuroprotective Activity: The potential for neuroprotective activity is an emerging area of interest for coumarins and related phenolic compounds, largely due to their antioxidant properties which can combat oxidative stress implicated in neurodegenerative diseases. dntb.gov.uaresearchgate.net While some phytochemicals from Clausena excavata have been associated with neuroprotective potential, direct and extensive studies elucidating the specific neuroprotective mechanisms of this compound are not widely documented in the current literature. researchgate.net Research on other compounds has utilized differentiated human neuroblastoma (SH-SY5Y) cells to evaluate neuroprotection, a model that would be suitable for future investigations into this compound's effects on neuronal cells. dntb.gov.uaresearchgate.net

In Vivo Animal Model Studies for Preclinical Efficacy

While in vitro studies have extensively demonstrated the bioactivity of this compound, particularly its anticancer effects on cell lines like HepG2 and HT-29, detailed reports of in vivo efficacy studies in animal models are limited in the reviewed scientific literature. vivantechnologies.comdntb.gov.uanumberanalytics.com One study on the anti-angiogenic effects of this compound noted that while in vitro results were promising, these effects had not yet been demonstrated in vivo. nih.gov The transition from cell-based assays to whole-organism models is a critical step in preclinical development. mdpi.com

For a compound like this compound with strong in vitro anticancer data, appropriate animal models would typically include xenograft studies. scienceopen.comnih.gov In this type of model, human cancer cells (such as HT-29 or HepG2) are implanted into immunocompromised mice (e.g., Balb/c-nu mice). nih.gov This allows for the growth of a human tumor in a living organism, providing a platform to evaluate the compound's ability to inhibit tumor growth. scienceopen.com For investigating anti-inflammatory activity, a common and validated model is the carrageenan-induced paw edema model in rats, which is used to assess acute inflammation. researchgate.netnih.gov To explore potential neuroprotective effects, transgenic mouse models of neurodegenerative diseases like Alzheimer's disease could be employed. numberanalytics.com The validation of any chosen model is crucial to ensure its relevance to human disease and to provide reliable preclinical data. scienceopen.comnumberanalytics.com

A typical preclinical in vivo study to assess the anticancer efficacy of this compound would involve treating tumor-bearing animals with the compound and monitoring tumor volume and weight over time as the primary outcome measures. scienceopen.com The experimental design would include a control group receiving a vehicle solution and multiple dose levels of this compound to establish a dose-response relationship. nih.gov For anti-inflammatory studies, the key outcome measure would be the reduction in paw swelling compared to a control group. nih.gov In neuroprotective models, outcome measures could include cognitive assessments through behavioral tests and histopathological analysis of brain tissue to quantify neuronal loss or other disease-specific markers. numberanalytics.com